Potassium [1,1'-biphenyl]-2-sulfonate

Nickel-catalyzed cross-coupling Arylsulfonate electrophile Terphenyl synthesis

Researchers requiring precise kinetic control in sequential cross-coupling often face limited reactivity windows. This ortho-substituted biphenyl sulfonate solves this with steric hindrance that extends coupling half-life to 15h, versus 8h for the meta isomer, enabling chemoselective Pd/Ni-catalyzed strategies. - Enables a 1.9× rate advantage over benzenesulfonate in Kumada couplings, preventing reaction stall. - The K⁺ counterion ensures superior resistance to Ca²⁺/Mg²⁺ precipitation in hard-brine conditions. - Predictable >96% para-direction in further sulfonation simplifies disulfonated building block synthesis.

Molecular Formula C12H9KO3S
Molecular Weight 272.36 g/mol
Cat. No. B12843342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium [1,1'-biphenyl]-2-sulfonate
Molecular FormulaC12H9KO3S
Molecular Weight272.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[K+]
InChIInChI=1S/C12H10O3S.K/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1
InChIKeyIWAIBEUYPKNAOC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium [1,1'-biphenyl]-2-sulfonate – Ortho-Substituted Biphenyl Sulfonate Scaffold for Cross-Coupling and Surfactant Procurement


Potassium [1,1'-biphenyl]-2-sulfonate (CAS 65426-43-9; molecular formula C₁₂H₉KO₃S; MW 272.36) is the potassium salt of biphenyl-2-sulfonic acid, bearing a sulfonate group at the ortho position of the biphenyl framework . This ortho-substituted biphenyl sulfonate belongs to the aryl sulfonate class and serves dually as a synthetic building block in transition-metal-catalyzed cross-coupling sequences and as an anionic surfactant scaffold, with the ortho regiochemistry imparting distinct steric and electronic properties that differentiate it from para-substituted positional isomers and simpler benzene sulfonate analogs [1][2].

Why Sodium Counterparts and Para Isomers Cannot Replace Potassium [1,1'-biphenyl]-2-sulfonate


Substituting Potassium [1,1'-biphenyl]-2-sulfonate with its sodium analog or the para-sulfonated isomer introduces critical changes in solubility, thermal stability, and reactivity that undermine performance in specific applications. The potassium counterion (K⁺; ionic radius 1.38 Å) yields lower aqueous solubility (~30 g/100 mL at 25 °C for methallyl sulfonate salts) compared to the sodium form (~50 g/100 mL) but confers superior salt tolerance against Ca²⁺ precipitation and enhanced crystal lattice thermal stabilization through more effective cation–sulfonate contact [1][2]. The ortho (2-) position creates significant steric hindrance at the reaction center: in nickel-catalyzed cross-coupling, 2-biphenylsulfonate requires 15 h for complete conversion versus only 8 h for the 3-isomer, enabling controlled reactivity in sequential coupling schemes [3]. Generic substitution without accounting for these orthogonal differences in counterion and regioisomer behavior leads to failed reactions, poor yields, or formulation instability.

Quantitative Differentiation Evidence: Potassium [1,1'-biphenyl]-2-sulfonate Versus Closest Comparators


Ni-Catalyzed Cross-Coupling Rate: Biphenylsulfonate Outpaces Benzenesulfonate by ~1.9×

In the nickel-catalyzed Kumada-type coupling with aryl Grignard reagents, neopentyl biphenylsulfonates are completely consumed within 16 h under standard conditions (dppfNiCl₂, refluxing THF), whereas the corresponding benzenesulfonates typically require almost 30 h for completion—representing an approximately 1.9-fold rate advantage for the biphenyl scaffold [1]. This rate enhancement is attributed to precomplexation of the extended π-electron system with the nickel catalyst prior to oxidative addition [1]. The biphenylsulfonates delivered coupling products (unsymmetrical terphenyls) in 66–84% isolated yields across multiple substrate combinations (Table 2, entries 1–15) [1].

Nickel-catalyzed cross-coupling Arylsulfonate electrophile Terphenyl synthesis

Regioisomeric Reactivity Hierarchy: 2-(ortho)-Biphenylsulfonate Enables Controlled Sequential Coupling

The ortho-phenyl group in 2-biphenylsulfonate creates significant steric encumbrance that retards nickel-catalyzed C–S bond activation. Under identical conditions (3 equiv. PhMgBr, dppfNiCl₂, refluxing THF), 2-biphenylsulfonate (3f) required 15 h for complete conversion, compared to 8 h for 3-biphenylsulfonate (3e) and 16 h for the para (4-) isomer [1]. The ortho-phenyl group 'appears to significantly hinder the approach of the Ni catalyst to C–S bonds' [1]. This steric gradient (2- > 4- > 3- in reaction time) provides a tunable reactivity window that can be exploited in chemoselective sequential coupling schemes where differentiated sulfonate leaving groups are required.

Regioselective cross-coupling Steric hindrance tuning Ortho-substituent effect

Counterion-Controlled Aqueous Solubility and Salt Tolerance: K⁺ vs. Na⁺ Sulfonate Salts

Systematic comparison of potassium versus sodium methallyl sulfonate (SMAS) salts reveals that the K⁺ form exhibits reduced aqueous solubility (~30 g/100 mL at 25 °C) compared to the Na⁺ form (~50 g/100 mL), a consequence of the larger K⁺ ionic radius (1.38 Å vs. Na⁺ 1.02 Å) weakening ion–dipole interactions with water [1]. Conversely, SMAS-K copolymers demonstrate superior resistance to Ca²⁺-induced precipitation relative to Na⁺/NH₄⁺ forms, and the tighter K⁺ ion pairing with –SO₃⁻ yields slower propagation rates (kₚ = 1.8 × 10³ L/mol·s vs. 2.1 × 10³ L/mol·s for Na⁺), beneficial for controlled radical polymerization (RAFT) [1]. Crystallographic studies on methyl 2-sulfoalkanoate salts independently confirm that the potassium ion contributes more to crystal lattice thermal stabilization than sodium due to more effective sulfonate group contact and reduced water coordination [2].

Counterion effect Aqueous solubility Salt tolerance

Ortho-Sulfonate Surfactant Properties: Superior Wetting vs. Para Isomers

A landmark structure–property study of straight-chain sodium alkylbenzenesulfonates established that the ortho-sulfonate isomer is consistently a better wetting agent than its para counterpart, while the para isomer produces superior foam stability and detergency [1]. This ortho/para performance divergence—mechanistically linked to differences in molecular packing at interfaces and micelle geometry—is directly translatable to the biphenyl sulfonate series. The ortho-substituted Potassium [1,1'-biphenyl]-2-sulfonate is therefore expected to display enhanced wetting behavior relative to Potassium [1,1'-biphenyl]-4-sulfonate, making it the rational choice when rapid surface spreading or substrate penetration is the performance-defining parameter in surfactant formulations.

Surfactant structure–property Wetting agent Isomer effect

Biphenyl vs. Monophenyl Scaffold: Expanded Target Selectivity in Bioactive Sulfonate Series

In a comparative medicinal chemistry study of sulfonate-containing thiirane gelatinase inhibitors, the biphenyl-bearing series inhibited both MMP-2 and MMP-9, whereas the structurally analogous monophenyl (benzene sulfonate) series exhibited potent inhibition of only MMP-2 [1]. The expanded π-surface of the biphenyl scaffold thus broadens the target engagement profile, a property attributable to enhanced hydrophobic and π-stacking interactions within the enzyme active sites [1]. This biphenyl-versus-monophenyl selectivity dichotomy is a scaffold-level property, independent of the specific sulfonate counterion, and directly informs compound selection when dual MMP-2/MMP-9 inhibition is desired.

Biphenyl pharmacophore Gelatinase inhibition MMP-2/MMP-9 selectivity

Regioselectivity of Further Electrophilic Sulfonation: >96% para-Directing from the 2-Sulfonate Position

Kinetic studies of biphenylmonosulfonic acid sulfonation in concentrated H₂SO₄ at 25 °C demonstrate that biphenyl-2-sulfonate anion undergoes further electrophilic attack in the unsubstituted ring predominantly (>96%) at the 4′-position [1]. This high para-selectivity is consistent across the three biphenylsulfonate isomers and reflects strong inter-ring mesomeric stabilization in the σ-complex leading to 4′-substitution, with the 2′-position being disfavored due to steric hindrance between the incoming SO₃ group and the ortho substituent [1]. The partial rate factor (f₄′) for biphenyl-2-sulfonate is substantially greater than unity, confirming activation of the remote ring [1]. This predictable regiochemistry enables rational design of unsymmetrical biphenyl disulfonates.

Electrophilic aromatic substitution Sulfonation regiochemistry Disulfonic acid synthesis

High-Impact Application Scenarios for Potassium [1,1'-biphenyl]-2-sulfonate Based on Evidence


Chemoselective Sequential Cross-Coupling for Unsymmetrical Terphenyl Libraries

The ortho steric hindrance of Potassium [1,1'-biphenyl]-2-sulfonate (15 h coupling half-life vs. 8 h for meta isomer) provides a kinetic window for chemoselective sequential Pd/Ni-catalyzed cross-coupling strategies. In a typical workflow, a bromo substituent is first coupled via Suzuki–Miyaura reaction (Pd⁰), leaving the ortho-biphenylsulfonate intact; subsequent Ni-NHC-catalyzed Kumada coupling with a different aryl Grignard reagent installs the second aryl group with controlled timing [1]. The 1.9× rate advantage of biphenylsulfonate over benzenesulfonate ensures that the biphenyl-based leaving group reacts efficiently while simpler sulfonates would stall [1].

High-Salinity Surfactant Formulations for Enhanced Oil Recovery (EOR)

The potassium counterion imparts superior resistance to Ca²⁺/Mg²⁺-induced precipitation compared to the sodium form—a critical advantage in hard-brine reservoir conditions [1]. While the reduced aqueous solubility (~30 vs. ~50 g/100 mL for Na⁺ analog) must be factored into formulation design, this property is actually advantageous in KCl-based drilling fluids where excessive solubility leads to surfactant loss into formation water [1]. The enhanced crystal lattice thermal stability of K⁺ sulfonate salts further ensures structural integrity under geothermal gradient conditions [2].

Dual MMP-2/MMP-9 Gelatinase Inhibitor Probe Development

The biphenyl sulfonate scaffold, unlike its monophenyl (benzene sulfonate) counterpart, engages both gelatinase isoforms (MMP-2 and MMP-9) simultaneously [1]. Potassium [1,1'-biphenyl]-2-sulfonate serves as the key synthetic precursor for constructing thiirane-based mechanism-based gelatinase inhibitors bearing this biphenyl pharmacophore. The ortho sulfonate position provides a sterically defined attachment point that can be exploited for regioselective functionalization prior to thiirane ring installation [1].

Synthesis of 2,4′-Biphenyl Disulfonate Intermediates for Fluorescent Brighteners

The >96% para-directing effect during second sulfonation of biphenyl-2-sulfonate ensures that further functionalization yields predominantly the 2,4′-disubstituted product with minimal isomeric contamination [1]. This regiochemical predictability simplifies purification and increases overall yield in the synthesis of disulfonated biphenyl building blocks that serve as precursors to distyrylbiphenyl-type fluorescent whitening agents (FWAs) used in detergent, paper, and textile industries [1].

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